
Neoamygdalin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neoamygdalin typically involves multiple steps, including the formation of the benzeneacetonitrile core and the subsequent attachment of the glucopyranosyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Neoamygdalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneacetonitrile oxides, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Numerous studies have investigated the anticancer properties of neoamygdalin. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines. Below is a summary of key findings:
Case Studies
A clinical trial involving six patients with malignant diseases showed that intravenous administration of this compound did not result in toxic reactions, indicating its potential safety for therapeutic use .
Biochemical Properties
This compound's biochemical properties allow it to interact with various biological systems:
- Antioxidant Activity : It exhibits antioxidant properties that may help mitigate oxidative stress in cells.
- Antibacterial Effects : Preliminary studies suggest potential antibacterial activity, which could be beneficial in supportive cancer care .
Biocatalytic Applications
In addition to its therapeutic uses, this compound is being explored for its applications in biocatalysis:
- Synthesis of Pharmaceuticals : this compound can serve as a precursor in the synthesis of various pharmaceutical compounds due to its reactive cyanohydrin group .
- Enzyme Catalysis : Research highlights the role of enzymes in converting amygdalin to this compound, providing insights into optimizing biocatalytic processes for industrial applications .
Wirkmechanismus
The mechanism of action of Neoamygdalin involves its interaction with specific molecular targets and pathways. The glucopyranosyl groups may facilitate binding to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetonitrile: Lacks the glucopyranosyl groups, making it less complex.
Glucopyranosyl derivatives: Compounds with similar glucopyranosyl groups but different core structures.
Uniqueness
The uniqueness of Neoamygdalin lies in its combination of a benzeneacetonitrile core with glucopyranosyl groups, providing distinct chemical and biological properties that are not found in simpler analogs.
Biologische Aktivität
Neoamygdalin, a compound derived from amygdalin, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects through various mechanisms:
- Induction of Apoptosis : this compound has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. For instance, studies on cervical cancer HeLa cells demonstrated that this compound treatment led to increased caspase-3 activity, a critical enzyme in the apoptosis pathway .
- Inhibition of Tumor Growth : In vitro studies have reported that this compound inhibits the proliferation of several cancer cell lines, including breast (MCF-7 and SK-BR-3), bladder (UMUC-3), and renal cell carcinoma (A498). The compound's effectiveness is often concentration-dependent, with higher concentrations yielding more pronounced effects .
- Mechanisms of Action : The anticancer activity is attributed to the modulation of key signaling pathways, including the cdk2-cyclin A axis, which is crucial for cell cycle regulation. This compound has been shown to downregulate cdk2 and cyclins, thereby inhibiting cancer cell proliferation .
Immune Modulation
This compound also plays a role in modulating immune responses:
- Immune Cell Proliferation : Laboratory studies indicate that this compound can enhance the proliferation of immune cells while simultaneously inhibiting excessive immune responses. This dual action suggests a regulatory role in immune function, potentially benefiting patients undergoing organ transplants by improving graft acceptance rates .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties in various models. For example, it significantly reduced markers of inflammation (TNF-a and IL-1b) in animal models subjected to carrageenan-induced inflammation. This suggests its potential use in treating inflammatory conditions .
Toxicity Considerations
While this compound shows promise as a therapeutic agent, it is essential to consider its toxicity profile:
- Cyanogenic Potential : Like amygdalin, this compound can release cyanide when metabolized. Historical data from clinical studies have raised concerns regarding its safety, leading to regulatory scrutiny and bans in certain contexts. For example, the FDA banned amygdalin due to reports of toxicity in the late 1970s .
Table 1: Summary of Studies on this compound's Anticancer Activity
Q & A
Basic Research Questions
Q. What are the standard analytical methods for separating and quantifying amygdalin and neoamygdalin in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for separating amygdalin (R-form) and this compound (S-form). For example, reversed-phase HPLC using a C18 column with UV detection at 210 nm can resolve these epimers, with retention times at ~4.12 min (amygdalin) and ~1.46 min (this compound) . Mass spectrometry (Q-TOF LC-MS) further confirms structural identity through isotopic patterns and product ion profiles . Sample preparation must avoid aqueous solvents to minimize epimerization during analysis .
Q. How does sample preparation influence the detection of this compound in bitter almond extracts?
- Methodological Answer : Processing methods (e.g., drying, grinding) and storage conditions significantly affect epimerization rates. For instance, aqueous solutions stored in glass vials accelerate the conversion of amygdalin to this compound (complete in <15 min), whereas high-density polyethylene (HDPE) containers delay this process . Freeze-drying extracts and using non-polar solvents (e.g., methanol) reduce degradation and epimerization artifacts .
Q. What evidence supports the distinction between amygdalin and this compound in pharmacological studies?
- Methodological Answer : Stereochemical purity is critical. This compound lacks the antitumor activity associated with amygdalin, as shown in in vitro cytotoxicity assays. Chiral separation (e.g., HPLC with β-cyclodextrin columns) ensures >98% diastereomeric purity, validated via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. What experimental factors control the epimerization kinetics of amygdalin to this compound in aqueous solutions?
- Methodological Answer : Epimerization follows pseudo-first-order kinetics, influenced by:
- Container material : Glass surfaces catalyze rapid isomerization (t1/2 = 8–10 min) due to alkaline leaching, whereas HDPE extends t1/2 to >60 min .
- pH and temperature : Neutral pH (6–7) and temperatures >25°C accelerate conversion. Buffered solutions (pH 4–5) stabilize amygdalin .
- Statistical validation : Use Arrhenius plots to model activation energy (Ea) and assess reproducibility across triplicate trials .
Q. How can researchers address contradictions in reported amygdalin/neoamygdalin ratios across studies?
- Methodological Answer : Discrepancies often arise from:
- Analytical bias : Non-chiral methods (e.g., GC, basic HPLC) fail to resolve epimers, leading to overestimation of amygdalin .
- Sample history : Prior exposure to moisture or heat alters ratios. Metadata (e.g., storage duration, solvent history) must accompany published data .
- Statistical reporting : Provide exact n values, confidence intervals, and effect sizes (e.g., Cohen’s d) for inter-study comparisons .
Q. What strategies improve the diastereomeric purity of amygdalin isolates for in vivo studies?
- Methodological Answer :
- Chromatographic isolation : Preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column achieves >99% purity .
- Validation : Use tandem MS (MS/MS) to monitor degradation products (e.g., prunasin) and ensure compliance with pharmacopeial standards (e.g., Chinese Pharmacopoeia 2020) .
- Storage : Lyophilized isolates in amber HDPE vials at -20°C maintain stability for >6 months .
Q. Key Research Gaps
Eigenschaften
IUPAC Name |
(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-UUGBRMIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
Record name | amygdalin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Amygdalin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318081 | |
Record name | Neoamygdalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
29883-16-7, 29883-15-6 | |
Record name | Neoamygdalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29883-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoamygdalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029883167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoamygdalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amygdalin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-226 °C | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.